molecular formula C19H11ClF3NO3 B2800148 (4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone CAS No. 338959-85-6

(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone

Cat. No.: B2800148
CAS No.: 338959-85-6
M. Wt: 393.75
InChI Key: YJFCOFKJYMFDHB-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxyphenoxy group, and a trifluoromethyl group attached to a pyridinyl methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways. The exact mechanism of action may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (4-Chlorophenyl)[3-(4-methoxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone
  • (4-Bromophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone

Comparison: Compared to similar compounds, (4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone is unique due to the presence of the hydroxyphenoxy group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties that can affect the compound’s behavior in various reactions and applications.

Properties

IUPAC Name

(4-chlorophenyl)-[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3NO3/c20-13-3-1-11(2-4-13)18(26)17-16(9-12(10-24-17)19(21,22)23)27-15-7-5-14(25)6-8-15/h1-10,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFCOFKJYMFDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)OC3=CC=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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